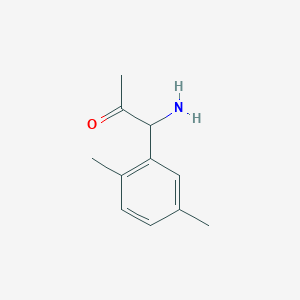
1-Amino-1-(2,5-dimethylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,5-dimethylphenyl)acetone is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions. It is a versatile chemical used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Amino-1-(2,5-dimethylphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial production methods may involve more scalable and cost-effective processes, such as catalytic hydrogenation or other advanced reduction techniques. The choice of method depends on factors like yield, purity, and economic considerations.
Chemical Reactions Analysis
1-Amino-1-(2,5-dimethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-1-(2,5-dimethylphenyl)acetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,5-dimethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Amino-1-(2,5-dimethylphenyl)acetone can be compared with other similar compounds, such as 1-Amino-1-(2,4-dimethylphenyl)acetone and 1-Amino-1-(3,5-dimethylphenyl)acetone. These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Biological Activity
1-Amino-1-(2,5-dimethylphenyl)acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, mechanisms of action, and applications in various fields.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H15N
- Molecular Weight: 175.25 g/mol
Structural Representation:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Its mechanism involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. For example, it has been identified as a weak inhibitor of the PKMYT1 kinase, which is involved in the regulation of CDK1 phosphorylation—a critical process in cell cycle progression and DNA damage response .
Case Study:
In a preclinical model, the compound demonstrated efficacy against CCNE1-amplified tumor cells, suggesting its potential as a therapeutic agent for certain cancers .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. A related study on derivatives of 2,5-dimethylphenyl compounds indicated that modifications could enhance antimicrobial efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. faecium | 16 µg/mL |
| This compound | Various bacterial strains | TBD |
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Kinase Inhibition: The compound's structural features allow it to bind to kinase domains, leading to reduced phosphorylation activity.
- Apoptotic Induction: It has been observed to activate apoptotic pathways in cancer cells, which is crucial for reducing tumor growth .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Friedel-Crafts Acylation: This involves the acylation of 2,5-dimethylphenol followed by amination.
- Aldol Condensation: The reaction between acetone and appropriate aldehydes can yield this compound with modifications.
Recent Studies and Applications
Research has explored the compound's potential in various applications:
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(2,5-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |
InChI Key |
IPYSEJKMARAGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















